2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride 2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2155852-08-5
VCID: VC4367969
InChI: InChI=1S/C11H22N2O.ClH/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9;/h9-10H,3-8,12H2,1-2H3;1H
SMILES: CCC(C(=O)N(C)C1CCCCC1)N.Cl
Molecular Formula: C11H23ClN2O
Molecular Weight: 234.77

2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride

CAS No.: 2155852-08-5

Cat. No.: VC4367969

Molecular Formula: C11H23ClN2O

Molecular Weight: 234.77

* For research use only. Not for human or veterinary use.

2-Amino-N-cyclohexyl-N-methylbutanamide;hydrochloride - 2155852-08-5

Specification

CAS No. 2155852-08-5
Molecular Formula C11H23ClN2O
Molecular Weight 234.77
IUPAC Name 2-amino-N-cyclohexyl-N-methylbutanamide;hydrochloride
Standard InChI InChI=1S/C11H22N2O.ClH/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9;/h9-10H,3-8,12H2,1-2H3;1H
Standard InChI Key XBWGPMVQXQRPAV-UHFFFAOYSA-N
SMILES CCC(C(=O)N(C)C1CCCCC1)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₁H₂₃ClN₂O, with a molecular weight of 234.76 g/mol . Its SMILES notation (CCC(N)C(=O)N(C)C1CCCCC1.Cl) reveals a branched aliphatic chain attached to a secondary amide group, with a cyclohexyl ring and methyl group on the nitrogen atom . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₂₃ClN₂O
Molecular Weight234.76 g/mol
SMILESCCC(N)C(=O)N(C)C1CCCCC1.Cl
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Stereochemical Considerations

While stereochemical data for this specific compound are unavailable, analogous amides (e.g., cannabinoid receptor antagonists) exhibit chirality-dependent activity . The presence of a stereocenter at the α-carbon of the butanamide backbone suggests that enantiomeric purity could influence receptor binding affinity, though experimental validation is pending.

Synthesis and Physicochemical Properties

Synthetic Routes

  • Acylation of amines: Reacting cyclohexylmethylamine with α-branched carboxylic acid derivatives.

  • Salt formation: Treating the free base with hydrochloric acid to improve crystallinity .

Physical Properties

Available data indicate the compound is a solid at room temperature, though melting point, boiling point, and density values remain uncharacterized . Predictive models estimate a logP of ~3.6, suggesting moderate lipophilicity . Solubility in common organic solvents (e.g., methanol, DMSO) is likely limited due to the hydrochloride salt form, favoring aqueous media at acidic pH .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
logP3.6 (estimated)Computational model
Topological Polar SA46.3 Ų
Refractivity62.7 cm³

Pharmacological Research and Hypothetical Mechanisms

Peripheral Selectivity Considerations

Key challenges in CB1 antagonist development include minimizing blood-brain barrier (BBB) penetration to avoid neuropsychiatric side effects. Compounds with polar surface area (PSA) >70 Ų and molecular weight <400 g/mol often exhibit favorable peripheral selectivity . With a PSA of 46.3 Ų , this compound may require structural modifications (e.g., introducing hydrogen bond donors) to reduce CNS exposure.

Preclinical Data and Research Gaps

In Vitro Profiling

  • hCB1 Ke = 170 nM

  • MDCK-mdr1 permeability = 0.2% (predictive of low BBB penetration) .
    These results suggest that introducing basic groups (e.g., amidines) could enhance peripheral selectivity for 2-amino-N-cyclohexyl-N-methylbutanamide derivatives.

Pharmacokinetic Predictions

Using quantitative structure-activity relationship (QSAR) models, the compound’s half-life in human liver microsomes is estimated at <30 minutes, indicating rapid hepatic clearance . Improving metabolic stability would require reducing electron-rich moieties susceptible to cytochrome P450 oxidation.

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